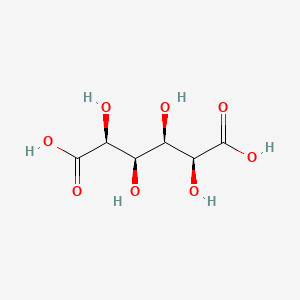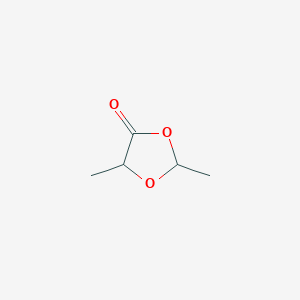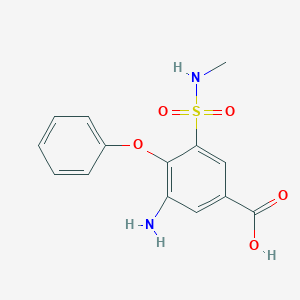![molecular formula C11H14O2 B14144568 ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate CAS No. 55169-17-0](/img/structure/B14144568.png)
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bicyclo[510]octa-2,4-diene-8-carboxylate is a chemical compound with the molecular formula C11H14O2 It is a bicyclic structure that includes a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate typically involves the use of rhodium-catalyzed reactions. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex with a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the reaction sequence .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that other molecules might not, making it a valuable tool for studying molecular interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate ester functional group. This combination of features makes it distinct from other similar compounds and provides unique reactivity and binding properties.
Propiedades
Número CAS |
55169-17-0 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12)10-8-6-4-3-5-7-9(8)10/h3-6,8-10H,2,7H2,1H3 |
Clave InChI |
NOFDQMMVKIVWNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2C1C=CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
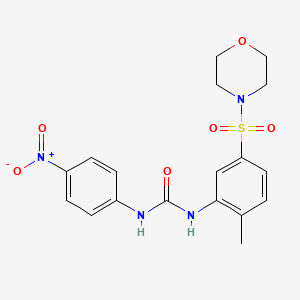
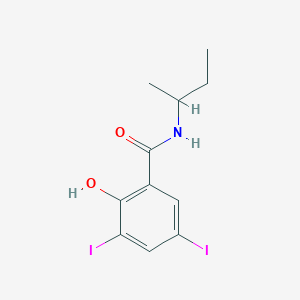
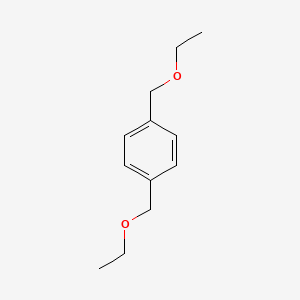
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

